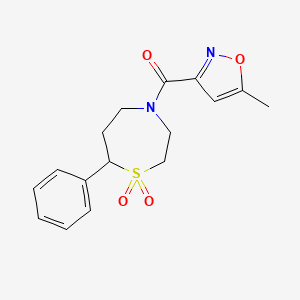
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule notable for its potential biological activities. This compound features a thiazepane ring and an isoxazole moiety, which are linked through a dioxido group. The unique structural characteristics suggest that it may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C15H14N2O4S, and its structure includes:
- Thiazepane ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.
- Isoxazole moiety : A five-membered ring containing nitrogen and oxygen.
- Dioxido group : Enhances chemical reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial properties : Compounds with thiazepane structures have been shown to possess antimicrobial effects against various pathogens.
- Anticancer activity : Similar derivatives have demonstrated the ability to inhibit tumor growth in preclinical studies.
- Anti-inflammatory effects : Certain thiazepane derivatives are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Biological Macromolecules : This compound may interact with proteins or nucleic acids, influencing their function.
- Inhibition of Enzymatic Activity : It could inhibit enzymes involved in critical biochemical pathways, thereby affecting cellular processes.
Research Findings and Case Studies
Several studies have explored the biological activity of structurally related compounds. Here are some notable findings:
Case Study Example
In a study examining the antimicrobial properties of thiazepane derivatives, researchers synthesized a series of compounds similar to this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Computational Predictions
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. These computational methods correlate specific structural features with expected biological effects, guiding further experimental validation.
Propriétés
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-11-14(17-22-12)16(19)18-8-7-15(23(20,21)10-9-18)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVTSKDMTUGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













